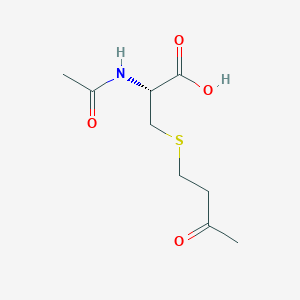
L-Cysteine, N-acetyl-S-(3-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-acetyl-S-(3-oxobutyl)- is a derivative of the amino acid L-cysteine. It is characterized by the presence of an acetyl group and a 3-oxobutyl group attached to the sulfur atom of the cysteine molecule. This compound has a molecular formula of C9H15NO4S and a molecular weight of 233.29 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(3-oxobutyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 3-oxobutyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 3-oxobutyl chloride in the presence of a base such as sodium hydroxide to yield L-Cysteine, N-acetyl-S-(3-oxobutyl)- .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, N-acetyl-S-(3-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Aplicaciones Científicas De Investigación
L-Cysteine, N-acetyl-S-(3-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its role in cellular processes, including redox reactions and protein synthesis.
Medicine: It has potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions and as a mucolytic agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-acetyl-S-(3-oxobutyl)- involves its ability to modulate redox reactions and act as a precursor to glutathione, a powerful antioxidant. It interacts with various molecular targets, including enzymes and proteins, to exert its effects. The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
N-Acetyl-S-butyl-L-cysteine: Similar in structure but with a butyl group instead of a 3-oxobutyl group.
N-Acetyl-S-3-hydroxybutyl-L-cysteine: Contains a hydroxy group in the butyl chain.
Uniqueness
L-Cysteine, N-acetyl-S-(3-oxobutyl)- is unique due to the presence of the 3-oxobutyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other similar compounds .
Propiedades
Número CAS |
92079-08-8 |
|---|---|
Fórmula molecular |
C9H15NO4S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3-oxobutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-6(11)3-4-15-5-8(9(13)14)10-7(2)12/h8H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t8-/m0/s1 |
Clave InChI |
PDFRFJPDJVSXMZ-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)CCSC[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CC(=O)CCSCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)



![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
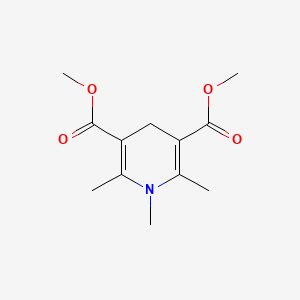

![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
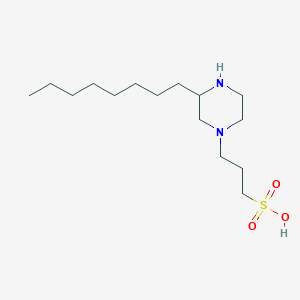
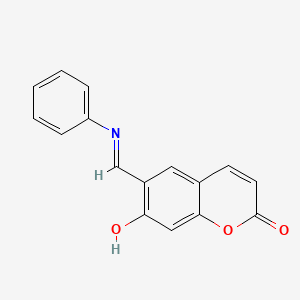
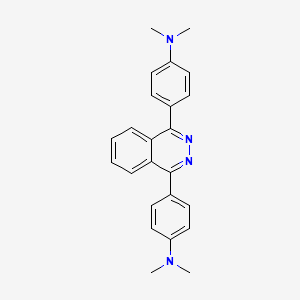
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
